N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide
Description
This compound features a 1,3-thiazole core substituted at position 4 with a 2-(3-fluorophenyl)ethyl group. The ethyl chain connects to an ethanediamide moiety, which is further linked to a 2,4,6-trimethylphenyl (mesityl) group. The 3-fluorophenyl substituent introduces electron-withdrawing effects, while the mesityl group enhances steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-9-14(2)19(15(3)10-13)26-21(28)20(27)24-8-7-18-12-29-22(25-18)16-5-4-6-17(23)11-16/h4-6,9-12H,7-8H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAZXNNRHRPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Oxalamide Moiety: The oxalamide group is typically formed by reacting oxalyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfonamide Analogs
- Compound: N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide (Mol. Weight: 390.5 g/mol) Key Differences: Replaces the ethanediamide with a sulfonamide group (-SO₂-NH-). The mesityl group retains steric bulk, but the lack of an additional carbonyl may reduce hydrogen-bonding capacity compared to the ethanediamide .
Urea-Linked Analogs
- Compound : FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea)
Substituent Variations
Chlorophenyl vs. Fluorophenyl Derivatives
- Compound: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Key Differences: Substitutes the 3-fluorophenyl group with 3,4-dichlorophenyl and replaces the ethanediamide with a simpler acetamide. Impact: Chlorine atoms increase electronegativity and steric hindrance compared to fluorine.
Trifluoromethylbenzothiazole Derivatives
- Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Key Differences : Replaces the thiazole with a benzothiazole core and incorporates a trifluoromethyl group.
- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity. The trimethoxyphenyl substituent may improve membrane permeability but introduces steric clashes compared to the mesityl group .
Pharmacological and Structural Insights
Crystallographic Data
- Structural Trends :
- N-Substituted Acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide) form R₂²(8) hydrogen-bonded dimers in crystal lattices, stabilizing the solid state.
- Mesityl-Containing Salts : Compounds like N,2,4,6-tetramethylanilinium trifluoromethanesulfonate exhibit angular distortions (e.g., 89.71° bond angles), suggesting steric strain that could influence solubility .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a thiazole ring, a fluorophenyl group, and a trimethylphenyl moiety. The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method, condensing α-haloketones with thioamides.
- Introduction of the Fluorophenyl Group : This is generally done via nucleophilic aromatic substitution.
- Final Coupling : The thiazole derivative is coupled with the trimethylphenyl moiety using reagents like N,N'-dicyclohexylcarbodiimide (DCC) under mild conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that thiazole derivatives possess antibacterial properties against various strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference Antibiotic | Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 12 | Tobramycin | 12 |
| Bacillus subtilis | 10 | Clindamycin | 27 |
| Escherichia coli | 15 | - | - |
These results suggest that the compound may inhibit bacterial growth effectively, comparable to established antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interact with specific molecular targets involved in cell signaling pathways related to cancer progression. It potentially inhibits key enzymes or blocks receptor sites necessary for tumor growth.
- Case Studies : In vitro studies have shown that certain thiazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
The biological mechanisms underlying the activity of this compound involve:
- Targeting Enzymes and Receptors : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Disruption of Cellular Processes : By binding to specific targets, it can disrupt critical processes such as cell division and apoptosis.
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound has several potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
